2-Hydroxy-4-isothiocyanatobenzoic acid
Description
Contextualization of Isothiocyanate Chemistry
Isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group. This group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity is the cornerstone of their utility in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, thioureas, and thiocarbamates. nih.gov Naturally occurring isothiocyanates, often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been extensively studied for their biological activities. nih.gov In synthetic chemistry, the isothiocyanate moiety serves as a versatile handle for the introduction of sulfur and nitrogen atoms into organic frameworks.
Significance of Benzoic Acid Derivatives in Pharmaceutical and Chemical Sciences
Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry. The carboxylic acid group provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction. Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions. In the pharmaceutical industry, the benzoic acid scaffold is present in a wide range of drugs, contributing to their therapeutic effects. Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives, for instance, are well-known for their analgesic and anti-inflammatory properties. rsc.orgresearchgate.net The development of various derivatives of 4-aminosalicylic acid has also been a focus of research for therapeutic applications. google.comnih.gov
Overview of 2-Hydroxy-4-isothiocyanatobenzoic Acid as a Key Synthetic Intermediate and Research Target
This compound, with its distinct combination of functional groups, represents a significant target for synthetic chemists. The compound's structure suggests a number of potential synthetic routes and subsequent applications. While detailed research on this specific molecule is not extensively documented in publicly available literature, its chemical properties can be inferred from the behavior of its constituent functional groups.
Physicochemical Properties:
| Property | Value |
| CAS Number | 7506-87-8 |
| Molecular Formula | C8H5NO3S |
| Molecular Weight | 195.19 g/mol |
| Density | 1.41 g/cm³ chemsrc.com |
| Boiling Point | 414.6 °C at 760 mmHg chemsrc.com |
| Flash Point | 204.6 °C chemsrc.com |
Synthesis:
The synthesis of this compound is not explicitly detailed in readily available scientific literature, though a 1950 patent (DE898899) is cited as a source for its preparation. chemsrc.com A plausible and common synthetic strategy would involve the conversion of the corresponding primary amine, 4-amino-2-hydroxybenzoic acid (also known as 4-aminosalicylic acid), into the isothiocyanate. This transformation is a well-established process in organic chemistry and can be achieved through several methods, including:
Reaction with Thiophosgene (B130339) (CSCl₂): This is a classic method for the synthesis of isothiocyanates from primary amines. The amine reacts with thiophosgene in the presence of a base to form the isothiocyanate.
Reaction with Carbon Disulfide (CS₂): Another common method involves the reaction of the primary amine with carbon disulfide in the presence of a base (like ammonia or an organic amine) to form a dithiocarbamate (B8719985) salt. Subsequent treatment of this salt with a heavy metal salt (such as lead nitrate) or other reagents leads to the formation of the isothiocyanate.
Reactivity and Potential as a Synthetic Intermediate:
The presence of three distinct functional groups in this compound makes it a versatile building block for organic synthesis.
The isothiocyanate group can react with a variety of nucleophiles. For example, reaction with amines would yield substituted thioureas, which are important precursors for the synthesis of various heterocyclic compounds.
The carboxylic acid group can undergo esterification or amidation, allowing for the attachment of different molecular fragments.
The hydroxyl group can be alkylated or acylated, providing another point of modification.
The interplay of these functional groups allows for sequential and selective reactions, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the isothiocyanate group could be used as an anchor to immobilize the molecule onto a solid support or to conjugate it with biomolecules. The combination of the salicylic acid moiety with the reactive isothiocyanate group suggests potential for the development of novel therapeutic agents, building upon the known biological activities of both structural motifs. arkat-usa.orgresearchgate.net
While specific, published research applications of this compound are not widely reported, its structural features strongly suggest its utility as a valuable intermediate for the synthesis of a diverse range of organic compounds. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in chemical and pharmaceutical sciences.
Structure
3D Structure
Properties
CAS No. |
7506-87-8 |
|---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-hydroxy-4-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-3-5(9-4-13)1-2-6(7)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
LLOJFKCODXBTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)O)C(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of 2 Hydroxy 4 Isothiocyanatobenzoic Acid
Established Methodologies for the Synthesis of 2-Hydroxy-4-isothiocyanatobenzoic Acid
The preparation of this compound typically begins with a derivative of salicylic (B10762653) acid, most commonly 4-aminosalicylic acid. The core of the synthesis is the conversion of the aromatic amino group into an isothiocyanate functionality. Several established methods are employed for this transformation.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classic and direct method for the synthesis of isothiocyanates. nih.govresearchgate.net This approach, when applied to 4-amino-2-hydroxybenzoic acid, involves the nucleophilic attack of the amino group on the electrophilic carbon of thiophosgene. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. researchgate.net The intermediate thiocarbamoyl chloride subsequently eliminates HCl to yield the final isothiocyanate product. The high reactivity of thiophosgene makes this a generally efficient method, though its high toxicity necessitates careful handling. cbijournal.com
Reaction Scheme: Thiophosgene Method
| Reactant | Reagent | Product |
|---|---|---|
| 4-amino-2-hydroxybenzoic acid | Thiophosgene (CSCl₂) | This compound |
This table visualizes the direct conversion of the amine to an isothiocyanate using thiophosgene.
The most common precursor for synthesizing this compound is 4-aminosalicylic acid. The conversion of the amino group in this starting material into an isothiocyanate is the key transformation. This can be achieved through a two-step, one-pot procedure involving the in situ formation of a dithiocarbamate (B8719985) salt. organic-chemistry.org The amine is first treated with carbon disulfide (CS₂) in the presence of a base like triethylamine to form an intermediate dithiocarbamate salt. nih.govorganic-chemistry.org This intermediate is then decomposed using a desulfurating agent to yield the isothiocyanate. nih.gov This pathway is often preferred as it avoids the use of the highly toxic thiophosgene. cbijournal.com
A variety of thiocarbonyl reagents and desulfurizing agents can be employed in the synthesis of isothiocyanates, often as alternatives to thiophosgene. cbijournal.comchemrxiv.org One common strategy involves the decomposition of dithiocarbamate salts, which are formed from the corresponding primary amine (4-aminosalicylic acid), carbon disulfide, and a base. nih.gov A range of reagents can then be used to promote the elimination of H₂S from the dithiocarbamate intermediate to form the isothiocyanate.
Examples of such reagents include:
Tosyl Chloride : A facile method relies on the tosyl chloride-mediated decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻) : This has been used as an efficient desulfurating agent in a two-step, one-pot procedure. nih.govresearchgate.net
Thiocarbonyl diimidazole : This reagent can convert amines into isothiocyanates and is noted as a "thiocarbonyl transfer" agent. nih.govgoogle.com
These methods offer milder reaction conditions and avoid the use of highly toxic reagents, though they may involve multiple steps or less readily available reagents. cbijournal.comgoogle.com
Table of Common Desulfurization Agents
| Reagent Class | Specific Example | Key Feature |
|---|---|---|
| Sulfonyl Chlorides | Tosyl Chloride | Readily available and effective for decomposing dithiocarbamates. organic-chemistry.org |
| Triazine Derivatives | DMT/NMM/TsO⁻ | Acts as a powerful desulfurating agent, often used in one-pot syntheses. nih.gov |
| Imidazole Derivatives | Thiocarbonyl diimidazole | Serves as a direct thiocarbonyl transfer agent, avoiding dithiocarbamate intermediates. nih.govgoogle.com |
This interactive table summarizes alternative reagents for isothiocyanate synthesis.
Derivatization Strategies and Reactivity Studies
The synthetic utility of this compound stems from the electrophilic nature of the isothiocyanate group. The central carbon atom of the -N=C=S group is highly susceptible to attack by nucleophiles, forming the basis for its derivatization. arkat-usa.orgresearchgate.net
The isothiocyanate group readily reacts with primary and secondary amines in a nucleophilic addition reaction. mdpi.com The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate. libretexts.orgunizin.org This process is typically efficient and does not require a catalyst, leading directly to the formation of a thiourea (B124793) derivative. organic-chemistry.orglibretexts.org The reaction is versatile, accommodating a wide range of amines, which allows for the synthesis of a diverse library of derivatives. nih.govresearchgate.net This reactivity is a cornerstone of isothiocyanate chemistry. arkat-usa.org
The reaction between this compound and an amine directly yields a substituted thiourea. uobabylon.edu.iqresearchgate.net These thiourea derivatives are stable compounds and often serve as important precursors in the synthesis of other molecules, including various heterocyclic compounds. mdpi.com The general structure of the product is an N,N'-disubstituted thiourea, where one substituent is the 2-hydroxy-4-carboxyphenyl group from the starting material, and the other is derived from the reacting amine. The condensation of isothiocyanates with amines is one of the most fundamental and widely applied methods for preparing both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org
General Reaction: Formation of Thiourea Derivatives
| Reactants | Product Type |
|---|---|
| This compound + Primary/Secondary Amine | N-(2-hydroxy-4-carboxyphenyl)-N'-substituted thiourea |
| + R₁R₂NH |
This table illustrates the general outcome of the nucleophilic addition of an amine to the target compound, leading to a substituted thiourea.
Cyclization Reactions to Form Heterocyclic Systems
The isothiocyanate functional group (-N=C=S) is an excellent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. arkat-usa.org These addition reactions are often followed by an intramolecular cyclization, providing a powerful tool for the synthesis of diverse heterocyclic compounds. tandfonline.com While specific examples involving this compound are not prevalent, the general reactivity of isothiocyanates suggests that it can serve as a precursor for various heterocyclic systems.
The reaction typically proceeds via the nucleophilic attack on the central carbon atom of the isothiocyanate group. The presence of both a hydroxyl and a carboxylic acid group on the phenyl ring of this compound could potentially allow for intramolecular cyclization reactions, although intermolecular reactions with added nucleophiles are more commonly reported for related isothiocyanates.
Common nucleophiles that react with isothiocyanates to form heterocyclic compounds include amines, hydrazines, and compounds with active methylene (B1212753) groups. arkat-usa.orgtandfonline.com These reactions can lead to the formation of heterocycles such as thiazoles, thiadiazoles, triazoles, and pyrimidines. tandfonline.com
Table 1: Examples of Heterocyclic Systems Formed from Isothiocyanates and Nucleophiles
| Nucleophile | Intermediate | Heterocyclic Product |
| Amine | Thiourea | Thiazole, Pyrimidine |
| Hydrazine | Thiosemicarbazide | Triazole, Thiadiazole |
| Active Methylene Compound | Thioamide | Thiazine, Pyrimidine |
This table represents the general reactivity of the isothiocyanate functional group and is not specific to this compound.
Synthetic Routes to Alkyl Esters of this compound
The synthesis of alkyl esters of this compound would involve the esterification of the carboxylic acid group. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgcerritos.edu
For salicylic acid and its derivatives, this reaction is well-established. ma.edu The process typically involves heating the salicylic acid derivative with an excess of the desired alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid. ma.eduathabascau.ca The reaction is reversible, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. libretexts.org
It is crucial to consider the stability of the isothiocyanate group under the acidic conditions of Fischer esterification. While the isothiocyanate group is generally stable, strong acidic conditions and high temperatures could potentially lead to side reactions. Therefore, careful optimization of the reaction conditions would be necessary to achieve a good yield of the desired alkyl ester without degrading the isothiocyanate moiety.
Alternative esterification methods that proceed under milder conditions could also be employed. These might include reaction with alkyl halides in the presence of a base or using coupling agents to facilitate the reaction between the carboxylic acid and the alcohol.
Table 2: General Conditions for Fischer Esterification of Salicylic Acid Derivatives
| Reactant 1 | Reactant 2 | Catalyst | General Conditions |
| Salicylic Acid Derivative | Alcohol (e.g., Methanol, Ethanol) | Concentrated Sulfuric Acid | Heating under reflux |
This table outlines the general conditions for Fischer esterification and would need to be adapted and optimized for this compound.
Exploration of Derivatives and Analogues Derived from 2 Hydroxy 4 Isothiocyanatobenzoic Acid
Design Principles for Novel Analogues
The design of novel analogues derived from 2-hydroxy-4-isothiocyanatobenzoic acid is primarily driven by the pursuit of enhanced biological activity and specific therapeutic applications. The inherent reactivity of the isothiocyanate group (-N=C=S) allows for its transformation into various functional moieties, which can modulate the pharmacological profile of the parent molecule. Key design strategies focus on leveraging the established bioactivity of the salicylic (B10762653) acid core, known for its anti-inflammatory properties, while introducing new heterocyclic systems to access a broader range of therapeutic targets.
The core principle involves the strategic combination of the salicylate backbone with other pharmacologically relevant scaffolds. For instance, the fusion with a thiazole ring to form benzothiazoles is a common strategy, as benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Similarly, the synthesis of quinazolinone derivatives is pursued due to their well-documented efficacy as anticancer and anti-inflammatory agents. The isothiocyanate group serves as a linchpin in these syntheses, facilitating cyclization reactions to yield these complex heterocyclic systems.
Furthermore, the design of thioureido derivatives is a straightforward approach to introduce new functionalities and explore structure-activity relationships (SAR). The thiourea (B124793) linkage can participate in hydrogen bonding and other interactions with biological targets, and the substituents on the thiourea nitrogen can be varied to fine-tune the molecule's steric and electronic properties. The overarching goal of these design principles is to generate a library of diverse compounds with potentially synergistic or novel biological activities, stemming from the combination of the salicylate moiety with other bioactive components.
Synthesis and Chemical Characterization of Key Derivatives
The isothiocyanate functional group of this compound is a key player in the synthesis of a variety of derivatives. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it an excellent starting point for the construction of more complex molecules.
Benzothiazole Derivatives
Benzothiazole derivatives can be synthesized from this compound through intramolecular cyclization of an intermediate thiourea. One reported method involves the reaction of the alkyl esters of this compound with benzylamine in dichloromethane at room temperature. This reaction proceeds via a nucleophilic addition of the amine to the isothiocyanate, yielding the corresponding 2-hydroxy-4-(2-phenylaminothioacetylamino) benzoic acid alkyl esters in good yields (76% to 82%). These thiourea precursors can then undergo oxidative cyclization to form the benzothiazole ring system.
Quinazolinone Derivatives from Methyl-2-isothiocyanatobenzoic Acid
While not directly from this compound, the synthesis of quinazolinone derivatives from the closely related methyl-2-isothiocyanatobenzoate provides a clear pathway for derivatization. Novel quinazolinone and triazoloquinazoline derivatives bearing sulfonamide moieties have been synthesized from methyl 2-isothiocyanatobenzoate. nih.gov These compounds have been evaluated for their in vitro anticancer activity against liver cancer cell lines, with some exhibiting interesting cytotoxic activity. nih.gov The synthesis generally involves the reaction of the isothiocyanate with a suitable amine to form a thiourea, which then undergoes cyclization to form the quinazolinone ring.
Thioureido Derivatives
The synthesis of thioureido derivatives from this compound is a facile process involving the nucleophilic addition of an amine to the isothiocyanate group. This reaction is typically carried out by reacting the isothiocyanate with a primary or secondary amine in a suitable solvent. The resulting thiourea derivatives can be isolated and characterized, or used as intermediates for further synthetic transformations. The specific properties of the resulting thioureido derivative can be tailored by varying the nature of the amine used in the reaction.
Isothiocyanatoporphyrin Analogues
The synthesis of isothiocyanatoporphyrin analogues represents a more complex derivatization. A general method for introducing a single amine-reactive isothiocyanate group onto a porphyrin scaffold has been developed. nih.gov This involves the synthesis of an aminoporphyrin, which is then converted to the isothiocyanate. This methodology could be adapted to conjugate a porphyrin moiety to the this compound framework, potentially through a linker attached to the amino group of an aminoporphyrin. Such conjugates could have applications in photodynamic therapy or as fluorescent probes.
Benzothiazoyl Salicylate Moiety Synthesis
A method for the synthesis of benzothiazoyl salicylate moieties has been reported, which directly utilizes the isothiocyanate functionality. In this process, para-aminosalicylic acid alkyl esters are reacted with 1,1'-thiocarbonyl di-2,2'-pyridone (TDP) to produce 2-hydroxy-4-isothiocyanato benzoic acid alkyl esters in good yields (73% to 93%). nih.gov These isothiocyanate intermediates can then be further reacted to form the benzothiazole ring fused to the salicylate core.
Data Tables
Table 1: Key Derivatives and their Synthetic Precursors
| Derivative Class | Starting Material | Key Intermediate |
| Benzothiazole Derivatives | This compound alkyl esters | 2-hydroxy-4-(2-phenylaminothioacetylamino) benzoic acid alkyl esters |
| Quinazolinone Derivatives | Methyl-2-isothiocyanatobenzoic acid | Thiourea derivative |
| Thioureido Derivatives | This compound | Not Applicable |
| Isothiocyanatoporphyrin Analogues | Aminoporphyrin | Not Applicable |
| Benzothiazoyl Salicylate Moiety | para-Aminosalicylic acid alkyl esters | 2-hydroxy-4-isothiocyanato benzoic acid alkyl esters |
Hybrid Molecules Incorporating this compound Scaffolds
The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a contemporary strategy in medicinal chemistry aimed at addressing challenges such as drug resistance and enhancing therapeutic efficacy. While the existing body of scientific literature does not extensively detail hybrid molecules specifically derived from this compound, the structural features of this compound—namely the isothiocyanate (NCS) group, the carboxylic acid, and the phenolic hydroxyl group—offer a versatile platform for the design of novel hybrid agents. The isothiocyanate group, in particular, is known for its reactivity and has been incorporated into various hybrid structures to modulate biological activity. mdpi.comrsc.org
The rationale for designing such hybrids is often to achieve synergistic effects, where the combined molecule exhibits greater activity than the sum of its individual components, or to target multiple pathways involved in a disease process. nih.gov Isothiocyanates, found in cruciferous vegetables, are recognized for their anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways. nih.govnih.govmdpi.com By covalently linking the this compound scaffold to other known bioactive moieties, it is theoretically possible to create hybrid molecules with enhanced potency and selectivity.
Conceptual Hybrid Molecule Classes
Based on established medicinal chemistry principles and the known reactivity of isothiocyanates, several classes of hybrid molecules incorporating the this compound scaffold can be conceptualized.
Isothiocyanate-Chalcone Hybrids: Chalcones are precursors to flavonoids and possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. humanjournals.comnih.gov A hybrid molecule could be formed by linking the this compound moiety to a chalcone backbone. The resulting conjugate would merge the cell-cycle arresting and apoptotic effects of isothiocyanates with the diverse mechanisms of action of chalcones, potentially leading to a potent anticancer agent. nih.gov
Isothiocyanate-Coumarin Hybrids: Coumarins are another class of naturally occurring compounds with a broad spectrum of biological activities. nih.gov The synthesis of coumarinyl isothiocyanates has been explored for their potential as fluorescent probes. researchgate.net A hybrid molecule combining this compound with a coumarin scaffold could yield compounds with dual therapeutic actions or useful properties for biomedical research.
Isothiocyanate-Kinase Inhibitor Hybrids: Many small-molecule kinase inhibitors are used in cancer therapy. A hybrid approach could involve conjugating the this compound scaffold to a known kinase inhibitor. This could potentially overcome resistance mechanisms or improve the targeting of specific cancer cells.
Isothiocyanate-Androgen Receptor Antagonist Hybrids: The design of hybrid molecules containing an isothiocyanate group and an androgen receptor (AR) antagonist has been explored as a strategy to downregulate AR and induce ferroptosis in prostate cancer cells. nih.gov A similar approach could be conceptualized for this compound.
The following interactive table outlines potential hybrid molecules that could be synthesized from the this compound scaffold, their constituent pharmacophores, and their theoretical biological targets.
| Hybrid Class | Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Target/Application |
| Isothiocyanate-Chalcone | This compound | Chalcone | Cancer (multi-target) |
| Isothiocyanate-Coumarin | This compound | Coumarin | Cancer, Fluorescent Labeling |
| Isothiocyanate-Kinase Inhibitor | This compound | Kinase Inhibitor | Cancer (targeted therapy) |
| Isothiocyanate-AR Antagonist | This compound | Androgen Receptor Antagonist | Prostate Cancer |
Research Findings on Related Isothiocyanate Hybrids
While specific research on this compound hybrids is limited, studies on other isothiocyanate-containing hybrids provide proof-of-concept for this strategy. For instance, brefeldin A-isothiocyanate derivatives have been synthesized and evaluated for their anticancer activity against cervical cancer cells. nih.gov These studies often demonstrate that the hybrid compounds can exhibit enhanced selectivity and potent antiproliferative activity. nih.gov The mechanisms of action for such hybrids are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and targeting of specific cellular pathways. nih.govfrontiersin.org
The synthesis of isothiocyanate hybrids generally leverages the reactivity of the NCS group with nucleophiles or involves the conversion of an amino group on one of the parent molecules into an isothiocyanate. researchgate.netnih.govchemrxiv.org The continued exploration of such synthetic strategies could pave the way for the future development of hybrid molecules based on the this compound scaffold.
The table below summarizes findings from research on representative isothiocyanate-containing hybrid molecules, which could inform the future design of hybrids based on this compound.
| Hybrid Compound Type | Key Research Finding |
| Brefeldin A-Isothiocyanate | Showed potent antiproliferative activity and selectivity against HeLa cervical cancer cells. nih.gov |
| Androgen Receptor Antagonist-Isothiocyanate | Designed to downregulate the androgen receptor and induce ferroptosis in prostate cancer cells. nih.gov |
| SFN-rivastigmine Hybrids | Demonstrated antioxidant and neuroprotective activities in human neuronal cells. nih.gov |
Biological Activities and Pharmacological Investigations of 2 Hydroxy 4 Isothiocyanatobenzoic Acid and Its Derivatives Preclinical Focus
Enzyme Inhibitory Potential
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netnih.gov Quinazoline (B50416) and quinazolinone derivatives have emerged as a promising class of non-covalent inhibitors against this enzyme. nih.govnih.gov
In a cell-based assay using GFP-split complementation, a quinazoline derivative identified as QZ4 demonstrated significant inhibitory potential against 3CLpro activity. researchgate.net The compound showed a half-maximal effective concentration (EC50) of approximately 6.5 µM. researchgate.net
Further research into quinazolinone derivatives led to the design and synthesis of a series of new compounds as potential 3CLpro inhibitors. arabjchem.org Several of these compounds exhibited potent inhibitory activity in the low micromolar range. For instance, compounds designated 5b, 5c, 5i, 5j, and 5l displayed half-maximal inhibitory concentrations (IC50) of 1.58 µM, 1.25 µM, 1.97 µM, 0.44 µM, and 2.56 µM, respectively. arabjchem.org These compounds were also found to have low cytotoxicity in VeroE6 cells. arabjchem.org
In another study, medicinal chemistry strategies led to the identification of a quinazolin-4-one series of inhibitors. nih.govnih.gov One particular compound, C7, showed superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 ± 0.006 µM. nih.govnih.gov This compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells, with an EC50 of 1.10 ± 0.12 µM and low cytotoxicity. nih.govnih.gov
| Compound | Inhibitory Concentration | Reference |
|---|---|---|
| QZ4 | EC50: ~6.5 µM | researchgate.net |
| 5j | IC50: 0.44 µM | arabjchem.org |
| 5c | IC50: 1.25 µM | arabjchem.org |
| 5b | IC50: 1.58 µM | arabjchem.org |
| 5i | IC50: 1.97 µM | arabjchem.org |
| 5l | IC50: 2.56 µM | arabjchem.org |
| C7 | IC50: 0.085 ± 0.006 µM | nih.govnih.gov |
Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes through the release of arachidonic acid from cell membranes. nih.govnih.gov Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory agents. nih.gov Research has been conducted on quinazoline derivatives to evaluate their potential to inhibit these enzymes. nih.gov
A series of octahydroquinazolinone compounds (4a–h) were synthesized and evaluated for their PLA2 inhibitory activity. nih.gov The study found that the inhibitory activity was dose-dependent, increasing with higher concentrations of the compounds. nih.gov Among the series, compounds 4a and 4b were identified as the most promising candidates. At a concentration of 0.05 g/L, compound 4a exhibited a maximum inhibition of 92.86% ± 3.18%, while compound 4b showed 89.72% ± 3.66% inhibition. nih.gov Structure-activity relationship analysis suggested that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring contributed to higher activity. nih.gov
| Compound | Concentration (g/L) | % Inhibition | Reference |
|---|---|---|---|
| 4a | 0.01 | 40.23% ± 2.41% | nih.gov |
| 4a | 0.05 | 92.86% ± 3.18% | nih.gov |
| 4b | 0.01 | 38.46% ± 2.74% | nih.gov |
| 4b | 0.05 | 89.72% ± 3.66% | nih.gov |
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase that plays a significant role in regulating metabolic pathways and is considered a potential therapeutic target, particularly in cancer. nih.govnih.govresearchgate.net Derivatives of 2-hydroxybenzoic acid have been identified as a novel class of selective SIRT5 inhibitors. nih.govnih.govumich.edu
Through a thermal shift screening assay, a compound designated as hit 11, which contains a 2-hydroxybenzoic acid functional group, was identified as a selective SIRT5 inhibitor. nih.govnih.gov This compound exhibited moderate inhibitory activity against SIRT5 with an IC50 of 26.4 ± 0.8 µM. nih.gov Notably, it demonstrated high subtype selectivity, showing no inhibition against SIRT1, SIRT2, and SIRT3 even at concentrations up to 400 µM. nih.gov Structure-activity relationship studies revealed that both the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are crucial for maintaining inhibitory activity. nih.govnih.gov
To enhance the potency of the initial hit, lead optimization was conducted, resulting in the development of compound 43. nih.govnih.gov This derivative showed a 10-fold improvement in potency compared to compound 11, inhibiting SIRT5 in the low micromolar range. nih.gov These findings suggest that the 2-hydroxybenzoic acid scaffold is a promising foundation for developing selective SIRT5 inhibitors. nih.govnih.gov
| Compound | SIRT5 IC50 (µM) | SIRT1, 2, 3 IC50 (µM) | Reference |
|---|---|---|---|
| 11 | 26.4 ± 0.8 | >400 | nih.gov |
| 43 | ~2.6 (10-fold more potent than 11) | Not Reported | nih.gov |
| Suramin (Positive Control) | 28.4 ± 2.5 | Not Reported | nih.gov |
Human carbonic anhydrases (hCAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov Analogues incorporating quinazoline scaffolds have been investigated as inhibitors of several hCA isoforms. nih.gov
A study focused on a series of 4-anilinoquinazoline-based benzenesulfonamides evaluated their inhibitory activity against four isoforms: the cytosolic hCA I and II, and the tumor-related hCA IX and XII. nih.gov Several compounds demonstrated potent, single-digit nanomolar inhibition. nih.gov For the physiologically dominant hCA II isoform, compounds 4a and 4e were particularly potent, with inhibition constants (Ki) of 2.4 nM and 4.6 nM, respectively, which is more potent than the standard inhibitor acetazolamide (B1664987) (AAZ, Ki = 12.1 nM). nih.gov Compound 3a also showed strong inhibition against hCA II with a Ki of 8.7 nM. nih.gov
Against the hCA I isoform, compounds 4f (Ki = 60.9 nM) and 3a (Ki = 89.4 nM) were among the most active. nih.gov The positioning of the sulfonamide group on the molecule was found to be critical for activity. nih.gov
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
|---|---|---|---|---|---|
| 3a | 89.4 | 8.7 | 98.5 | 6.4 | nih.gov |
| 4a | 155.6 | 2.4 | 10.5 | 4.5 | nih.gov |
| 4e | 91.2 | 4.6 | 25.3 | 5.1 | nih.gov |
| 4f | 60.9 | 37.1 | 33.4 | 7.8 | nih.gov |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | nih.gov |
In Vitro Cellular and Molecular Profiling (Non-Human Cell Lines)
Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are critical pathways that determine cell fate and are often dysregulated in diseases like cancer. mdpi.comnih.gov Various derivatives related to benzoic acid have been shown to modulate these pathways in preclinical studies. nih.govfrontiersin.orgnih.gov
One study investigated a dihydroxybenzoic acid (DHBA) derivative and found that it inhibited cancer cell growth by inducing apoptosis. nih.gov The mechanism involved the induction of cellular reactive oxygen species (ROS) and a significant, dose-dependent increase in caspase-3 expression in HCT-15 and HCT-116 colorectal carcinoma cell lines. nih.gov This derivative also caused cell cycle arrest in the G2/M phase. nih.gov
In a different context, benzoic acid itself was shown to inhibit autophagy in the yeast Saccharomyces cerevisiae. researchgate.net It specifically impeded the autophagy-dependent maturation of precursor aminopeptidase (B13392206) I (prApe1) and the protein Pho8Δ60. researchgate.net
More complex derivatives, such as 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles, have been studied for their effects on human hepatocellular carcinoma (Huh-7) cells. frontiersin.org These compounds were found to induce DNA damage and trigger apoptosis, evidenced by increased expression of caspase-7. frontiersin.org Concurrently, they activated autophagy pathways, as indicated by enhanced expression of the autophagy marker LC3 and the formation of autophagosomes. frontiersin.org This suggests that some derivatives can activate both cell death and cellular recycling pathways. frontiersin.org
| Derivative Class | Cell Line/Organism | Effect on Apoptosis | Effect on Autophagy | Reference |
|---|---|---|---|---|
| Dihydroxybenzoic acid (DHBA) | HCT-15, HCT-116 (colorectal carcinoma) | Induction (via Caspase-3) | Not Reported | nih.gov |
| Benzoic acid | Saccharomyces cerevisiae (yeast) | Not Reported | Inhibition | researchgate.net |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles | Huh-7 (hepatocellular carcinoma) | Induction (via Caspase-7) | Activation (LC3 expression) | frontiersin.org |
Evaluation of DNA Damage Attenuation by Related Benzoic Acid Derivatives
The capacity of benzoic acid derivatives, particularly hydroxybenzoic acids, to attenuate DNA damage is primarily linked to their antioxidant properties. These compounds can mitigate cellular damage to crucial macromolecules, including DNA, by neutralizing reactive oxygen species (ROS). nih.gov The fundamental mechanism of their antioxidant action involves scavenging free radicals by donating a hydrogen atom from their phenolic hydroxyl groups, which stabilizes the radical. nih.gov Additionally, certain derivatives can chelate transition metal ions, such as iron, which prevents the Fenton reaction—a key process that generates highly reactive hydroxyl radicals known to damage DNA. nih.govnih.gov
Preclinical investigations have explored the protective effects of various phenolic acids against induced DNA damage. In one study, several phenolic acids were screened for their ability to protect pBR322 plasmid DNA from the mutagenic effects of UV radiation and hydrogen peroxide (H₂O₂). vivantechnologies.com Ferulic acid demonstrated the most significant protective activity, preserving all DNA bands even at low concentrations. vivantechnologies.com Conversely, other derivatives such as p-hydroxybenzoic acid and protocatechuic acid did not show protective effects at the lowest concentrations tested in this specific assay. vivantechnologies.com
However, other research has highlighted the protective potential of different hydroxybenzoic acids. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) was reported to have a potent inhibitory effect on oxidative DNA damage induced by iron. nih.gov Similarly, 2,3-dihydroxybenzoic acid was found to increase cell survival in monocytes treated with hydrogen peroxide, an effect linked to its antioxidant and iron-chelating capabilities. nih.gov The antioxidant efficacy of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring; compounds with more hydroxyl groups, such as gallic acid (a trihydroxy-benzoic acid), often exhibit higher antioxidant activity. nih.govresearchgate.net These antioxidant properties are crucial in preventing the initiation of events that can lead to mutations and cellular damage. ijcrt.org
Investigation of Hydrogen Sulfide (B99878) (H₂S) Donor Properties
The isothiocyanate (-N=C=S) functional group is recognized as a chemotype capable of releasing hydrogen sulfide (H₂S), an endogenous gasotransmitter with significant roles in various physiological processes. nih.govunipi.it Compounds containing this moiety, including derivatives of 2-Hydroxy-4-isothiocyanatobenzoic acid, are considered slow H₂S donors. unipi.it The release of H₂S is not spontaneous but is triggered by a reaction with the endogenous amino acid L-cysteine. nih.gov This thiol-mediated reaction is a key characteristic of isothiocyanate-based H₂S donors. nih.gov
The H₂S-releasing capacity of aryl isothiocyanates has been demonstrated in several preclinical studies. A close structural analog, 4-carboxyphenyl isothiocyanate (4CPI), has been extensively investigated as a novel H₂S donor. nih.govunibas.it Studies have confirmed its ability to generate H₂S and exert biological effects, such as cardioprotection against ischemia/reperfusion injury, which are attributed to H₂S release. nih.govnih.gov Amperometric detection methods have been used to quantify the release of H₂S from isothiocyanates like 4-hydroxybenzyl isothiocyanate, showing a marked increase in H₂S generation in the presence of L-cysteine compared to its absence. researchgate.net This evidence supports the role of the isothiocyanate group as a reliable H₂S-releasing moiety, with the rate and extent of release being dependent on the presence of biological thiols like L-cysteine. nih.govunipi.it
Preclinical In Vivo Efficacy Studies (Non-Human Animal Models)
Benzoic acid derivatives have been evaluated in non-human animal models for their potential to neutralize the toxic effects of snake venom. These preclinical in vivo studies have demonstrated significant protective efficacy, particularly with hydroxy and methoxy (B1213986) substituted benzoic acids.
One of the most studied related compounds is 2-hydroxy-4-methoxy benzoic acid (HMBA). Research has shown that HMBA effectively neutralizes the lethal effects of venoms from several medically important snakes. In one study, HMBA was found to provide maximum neutralization against the lethal action of venoms from Viper russellii, Echis carinatus, Naja kaouthia, and Ophiophagus hannah in both in vitro and in vivo experimental models. nih.gov The functional groups—methoxy and hydroxy—are believed to be partly responsible for this neutralizing activity. nih.gov Further studies confirmed the potential of HMBA against Russell's viper venom and demonstrated that its efficacy could be enhanced when conjugated with gold nanoparticles. nih.govresearchgate.net This conjugation was reported to provide protection against 1.5 times the minimum lethal dose (MLD) of viper venom. researchgate.net
The following table summarizes key findings from preclinical in vivo studies on the neutralization of snake venom by benzoic acid derivatives.
| Compound | Venom Source | Animal Model | Key In Vivo Findings |
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Viper russellii, Echis carinatus, Naja kaouthia, Ophiophagus hannah | Mice | Maximally neutralized the lethal action of the venoms. nih.gov |
| Anisic acid | Viper russellii, Echis carinatus, Naja kaouthia, Ophiophagus hannah | Mice | Maximally neutralized the lethal action of the venoms. nih.gov |
| Salicylic (B10762653) acid | Viper russellii, Echis carinatus | Mice | Maximally neutralized hemorrhagic activity. nih.gov |
| HMBA conjugated with Gold Nanoparticles (GNP-HMBA) | Naja kaouthia | Mice | Significantly neutralized venom-induced toxicity. nih.gov |
| HMBA conjugated with Gold Nanoparticles (GNP-HMBA) | Viper venom | Mice | Provided protection against 1.5 MLD (Minimum Lethal Dose). researchgate.net |
Structure Activity Relationship Sar and Mechanistic Elucidation Studies
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide a powerful lens to visualize and predict the interactions between 2-Hydroxy-4-isothiocyanatobenzoic acid and its biological targets. These in silico techniques offer insights into binding modes, affinities, and the critical molecular determinants of its activity.
Molecular Docking Simulations for Ligand-Target Interactions (e.g., SIRT5, 3CLpro, cPLA2, sPLA2)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in understanding the interaction of this compound with various enzymes.
For SIRT5 , a sirtuin deacetylase implicated in metabolic diseases and cancer, molecular docking studies have been particularly revealing. nih.gov These simulations indicate that the 2-hydroxybenzoic acid moiety of the compound acts as a crucial "warhead" for SIRT5 inhibition. nih.gov The carboxylate group is predicted to form key electrostatic interactions and hydrogen bonds deep within the substrate-binding pocket of SIRT5. nih.gov
While specific molecular docking studies for this compound with the SARS-CoV-2 main protease 3CLpro , cytosolic phospholipase A2 (cPLA2 ), and secretory phospholipase A2 (sPLA2 ) are not extensively detailed in available research, the general principles of docking can be applied to hypothesize potential interactions. For 3CLpro, a cysteine protease vital for viral replication, the isothiocyanate group could potentially interact with the catalytic cysteine residue. mdpi.com For the phospholipase A2 enzymes, which play a role in inflammation, the compound's acidic and hydroxyl groups might interact with the calcium-binding loop or the catalytic histidine residue. nih.gov
Table 1: Predicted Interactions from Molecular Docking Simulations
| Target Protein | Potential Interacting Moieties of this compound | Predicted Type of Interaction |
| SIRT5 | Carboxylate group, Hydroxyl group | Electrostatic interactions, Hydrogen bonds |
| 3CLpro | Isothiocyanate group | Covalent or non-covalent interaction with catalytic cysteine |
| cPLA2/sPLA2 | Carboxylic acid, Hydroxyl group | Interaction with calcium-binding loop or catalytic residues |
Identification of Critical Binding Residues and Interaction Networks
Building upon docking simulations, the identification of specific amino acid residues that form the binding pocket is critical. For SIRT5 , studies have pinpointed several key residues that are essential for the binding of inhibitors derived from this compound. These include Arg105 and Tyr102 , with which the carboxylate group forms electrostatic interactions and hydrogen bonds. nih.gov Additionally, the adjacent hydroxyl group is predicted to form a hydrogen bond with Val221 . nih.gov The interaction network is further stabilized by residues such as Phe223 , Gly224 , and Tyr255 . nih.gov A salt bridge with Arg105 is considered critical for the activity of this class of compounds. nih.gov
For other potential targets like 3CLpro, cPLA2, and sPLA2, while direct studies with this specific compound are lacking, knowledge of their respective active sites allows for the prediction of likely interacting residues. For instance, in 3CLpro, the catalytic dyad His41 and Cys145 are primary targets for inhibitors. mdpi.com In phospholipase A2 enzymes, residues within the hydrophobic channel and the calcium-coordinating residues are key for ligand binding.
Table 2: Critical Binding Residues for SIRT5 Interaction
| Residue | Location in Binding Pocket | Type of Interaction with this compound Derivatives |
| Arg105 | Deep end of substrate binding pocket | Electrostatic interaction, Salt bridge |
| Tyr102 | Deep end of substrate binding pocket | Hydrogen bond |
| Val221 | Near hydroxyl group of ligand | Hydrogen bond |
| Phe223 | Part of the interaction network | van der Waals interaction |
| Gly224 | Part of the interaction network | Hydrogen bond |
| Tyr255 | Part of the interaction network | van der Waals interaction |
Prediction of Binding Affinities and Conformational Dynamics
Conformational dynamics simulations, such as molecular dynamics (MD), can provide a more detailed picture of how the ligand and protein behave over time. These simulations can reveal how the initial binding pose predicted by docking evolves and the stability of the key interactions. For SIRT5 inhibitors, these studies would be crucial to confirm that the critical hydrogen bonds and salt bridges are maintained throughout the simulation, indicating a stable and effective binding mode.
Experimental Elucidation of Molecular Mechanisms
Experimental studies are essential to validate computational predictions and to fully uncover the molecular mechanisms through which this compound exerts its effects.
Investigation of Signaling Pathway Modulation (e.g., ERK, p38, JNK phosphorylation)
Many bioactive compounds influence cellular processes by modulating key signaling pathways. The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are central to cellular responses like proliferation, inflammation, and apoptosis.
Currently, there is a lack of specific published research directly investigating the effects of this compound on the phosphorylation status of ERK, p38, and JNK. However, given that isothiocyanates are known to modulate these pathways, it is a plausible area for future investigation. Such studies would typically involve treating cells with the compound and then using techniques like Western blotting with phospho-specific antibodies to measure the levels of phosphorylated (activated) ERK, p38, and JNK. A change in the phosphorylation levels would indicate that the compound's mechanism of action involves the modulation of these critical signaling cascades.
Formation and Analysis of Protein Adducts via Isothiocyanate Reagents
The isothiocyanate (-N=C=S) group is a reactive electrophile that can covalently bind to nucleophilic residues on proteins, such as the thiol group of cysteine and the amine group of lysine. This formation of protein adducts is a key mechanism for many isothiocyanates.
The analysis of these adducts is typically carried out using mass spectrometry-based proteomic approaches. A common method involves treating a protein or cell lysate with the isothiocyanate compound, followed by enzymatic digestion of the proteins into smaller peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify those that have been modified by the compound. The mass shift corresponding to the addition of the isothiocyanate-containing molecule allows for the identification of the adducted peptide and, through fragmentation analysis (MS/MS), the precise amino acid residue that has been modified.
While specific studies on protein adducts formed by this compound are not detailed in the provided search results, the general methodology is well-established. The "FIRE procedure," for instance, utilizes fluorescein isothiocyanate (FITC) to derivatize N-terminal protein adducts for enhanced detection by LC-MS/MS. researchgate.net Such techniques could be adapted to study the adduction profile of this compound, providing valuable insights into its molecular targets and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related compounds, namely isothiocyanates, phenolic compounds, and salicylates. These studies provide insights into the key molecular descriptors that likely govern the biological activity of this compound.
Key Physicochemical Descriptors and Their Influence
QSAR models for bioactive compounds typically involve a range of physicochemical descriptors. For a molecule like this compound, the following descriptors are anticipated to be significant:
Hydrophobicity (LogP): This parameter is crucial for a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For phenolic compounds, hydrophobicity has been shown to be a critical factor in their cytotoxic activities. acs.org Similarly, QSAR studies on alkyl salicylate derivatives have indicated that hydrophobicity (LogP) contributes significantly to their inhibitory action. fip.org
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital in predicting a molecule's reactivity and ability to engage in electronic interactions. For phenolic antioxidants, the HOMO energy is a key determinant of their antioxidant activity. nih.gov In the context of alkyl salicylates, the AM1_LUMO descriptor has been implicated in their anticancer effects. ui.ac.idproquest.com
Steric and Topological Descriptors: These parameters, including molecular weight, molar refractivity (MR), and various shape indices, describe the size and shape of the molecule, which are fundamental for its binding to a biological target. For isothiocyanates, the alkyl chain length and the presence of bulky phenyl groups have been shown to influence their potency as inhibitors of certain enzymes. nih.govaacrjournals.org Molar refractivity has also been identified as a significant descriptor in the QSAR of alkyl salicylates. ui.ac.idproquest.com
Illustrative QSAR Models from Related Compound Classes
To illustrate the application of QSAR, we can examine models developed for structurally analogous compounds.
QSAR of Phenolic Antioxidants:
A study on the antioxidant activity of phenolic compounds found that their capacity to scavenge free radicals is largely governed by electronic and thermodynamic parameters. A representative QSAR model for phenolic antioxidants might take the form:
Antioxidant Activity = a * (HOMO Energy) - b * (Bond Dissociation Enthalpy) + c
Where 'a', 'b', and 'c' are constants derived from regression analysis. This equation highlights that a higher HOMO energy and a lower O-H bond dissociation enthalpy are favorable for antioxidant activity. researchgate.net
Interactive Data Table: Key Descriptors in QSAR of Phenolic Compounds
| Descriptor | Influence on Antioxidant Activity | Rationale |
| HOMO Energy | Higher value is favorable | Indicates greater ease of donating an electron to neutralize a free radical. |
| Bond Dissociation Enthalpy (BDE) of phenolic -OH | Lower value is favorable | A weaker O-H bond facilitates hydrogen atom transfer to a radical species. |
| Number and Position of Hydroxyl Groups | Increased number is generally favorable | Multiple hydroxyl groups can enhance radical scavenging capacity. nih.govtandfonline.com |
| Ionization Potential (IP) | Lower value is favorable | A lower ionization potential suggests the compound can more readily donate an electron. researchgate.net |
QSAR of Isothiocyanates:
Research into the structure-activity relationships of isothiocyanates has revealed that their biological effects, such as anticancer and antimicrobial activities, are influenced by factors like the nature of the side chain attached to the -N=C=S group. For instance, in a series of arylalkyl isothiocyanates, increasing the alkyl chain length was found to enhance inhibitory activity against certain metabolic enzymes. nih.gov
Interactive Data Table: Structure-Activity Relationships of Isothiocyanates
| Structural Feature | Impact on Biological Activity | Example Compound Class |
| Alkyl Chain Length | Increased length can enhance potency | Arylalkyl isothiocyanates nih.gov |
| Lipophilicity | Higher lipophilicity is often correlated with increased activity | Isothiocyanates targeting NNK-induced lung tumorigenesis aacrjournals.org |
| Presence of Phenyl Group | Can significantly influence inhibitory potential | Phenylalkyl isothiocyanates nih.govaacrjournals.org |
QSAR of Salicylate Derivatives:
A QSAR study on alkyl salicylate derivatives and their cytotoxic effects on breast cancer cells identified a multivariate model. The resulting equation demonstrated the importance of hydrophobicity, electronic properties, and molar refractivity. ui.ac.idproquest.com The general form of such an equation is:
Log(1/IC50) = a * LogP - b * AM1_LUMO + c * MR + d
This model suggests that the biological activity is a complex interplay of these different physicochemical properties. ui.ac.idproquest.com
Interactive Data Table: Descriptors in QSAR of Alkyl Salicylates
| Descriptor | Correlation with Anticancer Activity | Implication |
| LogP (Hydrophobicity) | Negative | Suggests a complex relationship where optimal hydrophobicity is key. ui.ac.idproquest.com |
| AM1_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Negative | Relates to the molecule's ability to accept electrons. ui.ac.idproquest.com |
| MR (Molar Refractivity) | Positive | Indicates that bulkier substituents may enhance activity. ui.ac.idproquest.com |
Advanced Analytical Methodologies for Research on 2 Hydroxy 4 Isothiocyanatobenzoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-Hydroxy-4-isothiocyanatobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structural integrity. bhu.ac.innih.gov
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl (-OH), carboxylic acid (-COOH), and isothiocyanate (-N=C=S) substituents. The expected signals, their multiplicities, and coupling constants are detailed in Table 1. The acidic protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets at a lower field (higher ppm), though their exact position can vary with solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.3-7.5 | d (doublet) | ~2 Hz |
| H-5 | ~7.1-7.3 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz |
| H-6 | ~7.8-8.0 | d (doublet) | ~8 Hz |
| -OH (Phenolic) | Variable (broad) | s (singlet) | N/A |
| -COOH (Carboxylic) | Variable (broad) | s (singlet) | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are often recorded as proton-decoupled, meaning each carbon signal appears as a singlet. bhu.ac.in The spectrum for this compound would display eight distinct signals, corresponding to the six carbons of the aromatic ring and the carbons of the carboxylic acid and isothiocyanate groups. The predicted chemical shift ranges for these carbons are listed in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-COOH) | 165-175 |
| C-2 (-OH) | 155-165 |
| C-3 | 115-125 |
| C-4 (-NCS) | 135-145 |
| C-5 | 120-130 |
| C-6 | 130-140 |
| -COOH | 165-175 |
| -N=C=S | 130-140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. libretexts.orgorgchemboulder.com The broad O-H stretching band from the hydrogen-bonded carboxylic acid is one of the most recognizable features. vaia.com The sharp, strong absorption from the C=O of the carboxylic acid and the characteristic band of the isothiocyanate group are also key diagnostic peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic acid) | Stretch | 3300-2500 | Broad, Strong |
| O-H (Phenol) | Stretch | 3500-3200 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium |
| -N=C=S (Isothiocyanate) | Asymmetric Stretch | 2200-2000 | Strong, Sharp |
| C=O (Carboxylic acid) | Stretch | 1760-1690 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium |
| C-O (Carboxylic acid/Phenol) | Stretch | 1320-1210 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₅NO₃S, corresponding to a molecular weight of approximately 195.2 g/mol .
In a typical mass spectrum, the heaviest ion peak often corresponds to the molecular ion (M⁺). chemguide.co.uk For this compound, the molecular ion peak would be expected at an m/z value of approximately 195. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45), which would likely be observed in the spectrum of this compound. libretexts.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. longdom.org A reversed-phase HPLC method is highly suitable for analyzing this compound. longdom.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sigmaaldrich.com
A typical method would involve a gradient elution using a binary solvent system, such as water (solvent A) and acetonitrile (B52724) (solvent B), with an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte. nih.gov The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, likely around 230-254 nm. longdom.org This method allows for the determination of purity by quantifying the area of the main peak relative to any impurity peaks.
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Specialized Analytical Techniques for Bio-conjugation and Biological Studies
The Edman degradation is a well-established method for sequencing amino acids in a peptide. In this procedure, the N-terminal amino acid is reacted with an isothiocyanate reagent, cleaved off, and identified. The use of fluorescent isothiocyanate reagents, in what is often termed a "Fluorescent Edman Procedure," enhances the sensitivity of detection, allowing for the analysis of minute quantities of protein adducts.
While direct studies employing this compound in a fluorescent Edman-type procedure are not documented in the provided search results, the principle of the reaction is applicable. The isothiocyanate group (-N=C=S) of this compound would react with the free N-terminal amino group of a protein or peptide under mildly alkaline conditions. This reaction forms a phenylthiocarbamoyl (PTC) adduct. Subsequent treatment with a strong acid would cleave the N-terminal amino acid as a thiazolinone derivative, which can then be converted to a more stable phenylthiohydantoin (PTH) derivative for analysis.
The inherent properties of the this compound moiety could potentially be exploited for detection. The phenolic hydroxyl group and the carboxylic acid group can exhibit fluorescence under specific conditions or be ionized to facilitate detection by mass spectrometry. This would be analogous to other fluorescent Edman reagents like fluorescein-5-isothiocyanate (FITC), which are used to create highly sensitive assays for N-terminal protein adducts. The "FIRE procedure" (Fluorescein Isothiocyanate Edman), for instance, utilizes FITC to achieve superior sensitivity in LC/MS/MS analysis of such adducts.
Table 1: Comparison of Potential Edman Reagents for N-Terminal Protein Adduct Analysis
| Reagent | Detection Principle | Potential Advantages |
|---|---|---|
| Phenyl isothiocyanate (PITC) | UV Absorbance | Standard, well-established method |
| Fluorescein-5-isothiocyanate (FITC) | Fluorescence, Mass Spectrometry | High sensitivity, allows for low-level adduct detection |
Isothiocyanates are known to release hydrogen sulfide (B99878) (H₂S), a significant signaling molecule in various biological systems. Amperometric sensors are a valuable tool for the real-time, quantitative measurement of H₂S release from donor compounds. These sensors typically operate by oxidizing H₂S at a working electrode, generating an electrical current that is proportional to the H₂S concentration.
No specific studies were found that detail the amperometric determination of H₂S release from this compound. However, research on other isothiocyanates, such as 4-hydroxybenzyl isothiocyanate, has demonstrated the feasibility of this technique. The general principle involves incubating the isothiocyanate compound in a buffer solution, often in the presence of a thiol-containing compound like L-cysteine which can facilitate H₂S release, and monitoring the H₂S concentration over time with an amperometric sensor.
The basic setup for such an experiment would involve a specialized H₂S amperometric sensor immersed in a reaction vessel containing the test compound. The sensor is connected to a potentiostat which measures the picoampere-level currents generated by the oxidation of H₂S. This allows for the creation of a time-course of H₂S release, providing valuable data on the kinetics and capacity of the compound to act as an H₂S donor.
Table 2: Key Parameters in Amperometric H₂S Determination
| Parameter | Description | Importance |
|---|---|---|
| Working Electrode Potential | The fixed voltage applied to the working electrode to drive the oxidation of H₂S. | Optimizing this potential is crucial for selective and sensitive H₂S detection. |
| Mediator Solution | A solution within the sensor that facilitates the transfer of electrons from H₂S to the electrode. | The choice of mediator can affect sensor stability and response time. |
| Calibration | The process of correlating the sensor's current output to known concentrations of H₂S. | Essential for obtaining accurate quantitative data on H₂S release. |
| Thiol Co-factor | Compounds like L-cysteine that can enhance the release of H₂S from isothiocyanates. | Investigating the effect of thiols provides insight into the mechanism of H₂S release in a biological context. |
Future Research Directions and Translational Perspectives
Strategic Development of Novel Synthetic Pathways
The synthesis of 2-Hydroxy-4-isothiocyanatobenzoic acid can be strategically approached from its precursor, 4-aminosalicylic acid (4-ASA). The conversion of the primary amino group of 4-ASA into an isothiocyanate is a key transformation. A common and effective method for this conversion involves the use of thiophosgene (B130339) (CSCl₂) or its equivalents. researchgate.netnih.govwikipedia.org
A plausible synthetic route would involve the reaction of 4-aminosalicylic acid with thiophosgene in a suitable organic solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to yield the isothiocyanate. Careful control of reaction conditions is crucial to avoid side reactions, given the reactive nature of thiophosgene.
Future research in this area should focus on developing greener and safer synthetic methodologies. This could involve exploring solid-phase synthesis techniques or the use of less hazardous thiocarbonyl transfer reagents as alternatives to thiophosgene. Additionally, optimizing the reaction conditions to improve yield and purity, and to minimize the formation of byproducts, will be essential for the large-scale production of this compound for further investigation.
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Reagent | Key Transformation | Potential Advantages |
| 4-Aminosalicylic acid | Thiophosgene | Conversion of amine to isothiocyanate | Well-established, high reactivity |
| 4-Aminosalicylic acid | 1,1'-Thiocarbonyldiimidazole | Conversion of amine to isothiocyanate | Milder reaction conditions, less hazardous |
| 4-Aminosalicylic acid | Diphenyl phosphorazidate/CS₂ | One-pot synthesis | Avoids isolation of intermediates |
Optimization of Derivatives for Enhanced Selectivity and Potency
The structural framework of this compound offers multiple sites for modification to generate a library of derivatives with potentially improved pharmacological properties. The carboxylic acid and hydroxyl groups on the benzene (B151609) ring, as well as the isothiocyanate group itself, can be targeted for chemical modification.
Derivatization of the carboxylic acid group to form esters or amides could modulate the compound's lipophilicity and cell permeability. Modification of the hydroxyl group, for instance, through etherification, could also influence its pharmacokinetic profile. Furthermore, the isothiocyanate group can react with various nucleophiles, such as amines and thiols, to form thiourea (B124793) and dithiocarbamate (B8719985) derivatives, respectively. mostwiedzy.pl These derivatives may exhibit different biological activities and target specificities.
Structure-activity relationship (SAR) studies will be crucial to guide the optimization process. mathewsopenaccess.com By systematically modifying the structure and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for potent and selective activity. For example, the position and nature of substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Table 2: Potential Derivative Classes of this compound
| Modification Site | Derivative Class | Potential Biological Impact |
| Carboxylic acid | Esters, Amides | Altered solubility and cell permeability |
| Hydroxyl group | Ethers | Modified pharmacokinetic properties |
| Isothiocyanate group | Thioureas, Dithiocarbamates | Novel biological activities and target interactions |
Identification of New Biological Targets and Therapeutic Applications
Isothiocyanates are known to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net The salicylic (B10762653) acid moiety is also a well-known pharmacophore, most famously represented by aspirin, with anti-inflammatory and analgesic properties. mdpi.com The combination of these two functionalities in this compound suggests a rich potential for diverse therapeutic applications.
Future research should focus on a comprehensive biological evaluation of this compound and its derivatives. High-throughput screening against various cell lines and disease models can help to identify promising therapeutic areas. The electrophilic nature of the isothiocyanate group makes it a likely candidate to interact with nucleophilic residues in proteins, such as cysteine thiols. mostwiedzy.pl This suggests that enzymes and transcription factors with critical cysteine residues in their active or regulatory sites could be potential biological targets.
For instance, isothiocyanates have been shown to target key signaling pathways involved in cancer progression, such as those regulated by NF-κB and AP-1. nih.gov They have also been found to inhibit tubulin polymerization, a mechanism exploited by some anticancer drugs. nih.gov The anti-inflammatory properties of salicylic acid could be synergistic with the activities of the isothiocyanate group, potentially leading to novel treatments for inflammatory diseases.
Advancements in Computational-Experimental Integration for Drug Discovery
The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound and its derivatives. Molecular modeling techniques can provide valuable insights into the compound's structure, properties, and potential interactions with biological targets.
Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its derivatives to the active sites of known or putative protein targets. This can help in prioritizing compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the derivatives with their observed biological activities. mathewsopenaccess.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target protein, offering insights into the stability of the complex and the key residues involved in binding.
By combining these in silico methods with experimental validation, researchers can adopt a more rational and efficient approach to drug design. This integrated strategy can help to reduce the time and cost associated with the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Hydroxy-4-isothiocyanatobenzoic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiocyanate groups can be introduced using arylisothiocyanates under basic conditions (e.g., KOH in DMF) . Intermediates are characterized using:
- Elemental analysis (C, H, N) to confirm stoichiometry .
- UV-Vis spectroscopy to monitor reaction progress (λmax ~300–400 nm for aromatic systems) .
- TLC to assess purity and isolate products .
- Table 1 : Example Reaction Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| Arylisothiocyanate (3A,B) | Thiocyanate donor | |
| KOH in DMF | Base and solvent | |
| Hydrazonoyl halides (1a-e) | Coupling partners |
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodology : Use a combination of:
- Melting point analysis (e.g., derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid show mp ~139.5–140°C) .
- FT-IR to identify functional groups (e.g., isothiocyanate C=N stretch ~2050–2150 cm⁻¹) .
- NMR (¹H/¹³C) to resolve aromatic protons and substituents .
Q. How should this compound be handled and stored to ensure stability?
- Methodology :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the isothiocyanate group .
- Safety : Use PPE (gloves, goggles, fume hood) due to uncharacterized toxicity .
- Disposal : Follow federal/local regulations; incinerate via licensed hazardous waste facilities .
Q. What is the role of this compound as a synthetic intermediate?
- Methodology : The isothiocyanate group enables:
- Thiourea formation via reaction with amines .
- Heterocyclic synthesis (e.g., thiazolidinones) when coupled with hydrazonoyl halides .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to improve solubility .
- Catalyst optimization : Explore phase-transfer catalysts or microwave-assisted synthesis for faster kinetics .
- Temperature control : Monitor exothermic reactions to avoid side products (e.g., thiourea dimerization) .
Q. How should researchers resolve contradictions between elemental analysis and spectral data?
- Methodology :
- Repurification : Recrystallize the compound to remove impurities affecting elemental analysis .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies .
- X-ray crystallography : Resolve structural ambiguities (e.g., regioselectivity in substitution) .
Q. What are the degradation pathways of this compound under varying pH/temperature conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to pH 2–12 buffers and monitor via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >100°C) .
- Degradation products : Identify hydrolyzed products (e.g., carboxylic acids) via LC-MS .
Q. How can the isothiocyanate group be leveraged to design bioactive derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy, halides) and test for bioactivity .
- Click chemistry : Use the isothiocyanate as a "handle" for bioconjugation (e.g., with thiol-containing biomolecules) .
- Table 2 : Example Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| 4-Methoxy-salicylic acid | Antimicrobial studies | |
| 2-Iodo-4-methoxybenzoic acid | Radiolabeling probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
